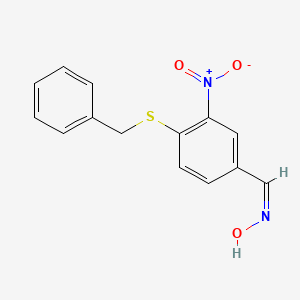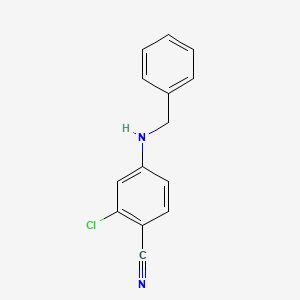
(E)-4-(benzylthio)-3-nitrobenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(benzylthio)-3-nitrobenzaldehyde oxime is an organic compound characterized by the presence of a benzylthio group, a nitro group, and an oxime functional group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(benzylthio)-3-nitrobenzaldehyde oxime typically involves multiple steps. One common method starts with the nitration of 4-(benzylthio)benzaldehyde to introduce the nitro group at the 3-position. This is followed by the formation of the oxime through the reaction of the nitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide to facilitate the formation of the oxime.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-4-(benzylthio)-3-nitrobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
(E)-4-(benzylthio)-3-nitrobenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (E)-4-(benzylthio)-3-nitrobenzaldehyde oxime involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity and cellular processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-(benzylthio)benzaldehyde: Lacks the nitro and oxime groups, making it less reactive in certain chemical reactions.
3-nitrobenzaldehyde oxime: Lacks the benzylthio group, which affects its solubility and reactivity.
Benzaldehyde oxime: Lacks both the nitro and benzylthio groups, resulting in different chemical properties.
Uniqueness
(E)-4-(benzylthio)-3-nitrobenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H12N2O3S |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
(NZ)-N-[(4-benzylsulfanyl-3-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O3S/c17-15-9-12-6-7-14(13(8-12)16(18)19)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2/b15-9- |
InChI 键 |
CETBIGPNTSZNJQ-DHDCSXOGSA-N |
手性 SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
![2-(4-(Methylsulfonyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B14114653.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B14114664.png)
![4-Allyl-5-{[(1-naphthylmethyl)sulfanyl]methyl}-4h-1,2,4-triazole-3-thiol](/img/structure/B14114666.png)

![4-[2-[2-[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropoxy]ethoxy]ethylamino]-4-oxobutanoic acid](/img/structure/B14114672.png)
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14114675.png)
![(1S,3R,5S,6S,8R,10S,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B14114679.png)
![ButanaMide, N-(2-aMinoethyl)-3-[[(1R)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3S)-](/img/structure/B14114682.png)
![4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B14114688.png)
